5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide
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Overview
Description
5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the nitrofuran moiety can lead to the formation of nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group results in the formation of amine derivatives.
Substitution: Substitution reactions can yield various substituted piperazine derivatives.
Scientific Research Applications
5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its antibacterial properties make it a candidate for the development of new antibiotics.
Industry: The compound’s unique structure allows for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: A piperazine derivative with neuroprotective properties.
Uniqueness
5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide stands out due to its combination of a nitrofuran moiety and a piperazine ring, which imparts unique chemical and biological properties. Its potential as both an antibacterial agent and an acetylcholinesterase inhibitor highlights its versatility and broad applicability in scientific research.
Properties
Molecular Formula |
C19H22N4O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H22N4O5/c1-13(2)19(25)22-11-9-21(10-12-22)15-6-4-3-5-14(15)20-18(24)16-7-8-17(28-16)23(26)27/h3-8,13H,9-12H2,1-2H3,(H,20,24) |
InChI Key |
ZKFSOTRFUFUSTP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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